molecular formula C4H7NO B13535079 (4R)-4-methylazetidin-2-one

(4R)-4-methylazetidin-2-one

Katalognummer: B13535079
Molekulargewicht: 85.10 g/mol
InChI-Schlüssel: XMSFNEZQRPOHAR-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-methylazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-methylazetidin-2-one typically involves stereospecific reactions. One common method includes the reaction of (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one with alcohols . This reaction is highly stereospecific and yields the desired this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale stereospecific synthesis. The process typically includes the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-methylazetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidinone derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidinone derivatives.

Wissenschaftliche Forschungsanwendungen

(4R)-4-methylazetidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (4R)-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4R)-4-methylazetidin-2-one include other azetidinone derivatives such as (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one and (2R,4R)-4-methylpiperidine-2-ethyl formate .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique properties. Its (4R) configuration provides distinct reactivity and interaction profiles, making it valuable in specific applications where stereochemistry is crucial.

Eigenschaften

Molekularformel

C4H7NO

Molekulargewicht

85.10 g/mol

IUPAC-Name

(4R)-4-methylazetidin-2-one

InChI

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1

InChI-Schlüssel

XMSFNEZQRPOHAR-GSVOUGTGSA-N

Isomerische SMILES

C[C@@H]1CC(=O)N1

Kanonische SMILES

CC1CC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.